Cas no 21487-49-0 (3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde featuring a pyrazole core substituted with a 4-nitrophenyl group at the 3-position and a phenyl group at the 1-position. This compound is of significant interest in synthetic organic chemistry due to its reactive aldehyde functionality, which facilitates further derivatization into more complex structures. The presence of both electron-withdrawing (nitro) and electron-donating (phenyl) groups enhances its utility in designing pharmaceuticals, agrochemicals, and functional materials. Its well-defined structure and stability under standard conditions make it a reliable intermediate for research applications, particularly in the development of bioactive molecules and coordination chemistry studies.
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde structure
21487-49-0 structure
Product Name:3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No:21487-49-0
MF:C16H11N3O3
MW:293.276843309402
MDL:MFCD01131658
CID:290887
PubChem ID:1051908
Update Time:2025-05-21

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde,3-(4-nitrophenyl)-1-phenyl-
    • 3-(4-NITRO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
    • 3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
    • 1-Phenyl-3-p-nitrophenyl-pyrazol-4-carbaldehyd
    • 3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
    • 3-(4'-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
    • AC1LKWIW
    • AC1Q1XIZ
    • CHEMBL2397428
    • CTK4E6919
    • SCHEMBL23928543
    • Z56800526
    • AKOS003609787
    • EN300-05431
    • NS-04921
    • 21487-49-0
    • MFCD01131658
    • DTXSID30359997
    • CS-0219961
    • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
    • MDL: MFCD01131658
    • Inchi: 1S/C16H11N3O3/c20-11-13-10-18(14-4-2-1-3-5-14)17-16(13)12-6-8-15(9-7-12)19(21)22/h1-11H
    • InChI Key: CUVWNYMQNJNFGB-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C2C=CC=CC=2)N=C1C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 293.08013
  • Monoisotopic Mass: 293.080041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.7
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.31
  • Boiling Point: 511.9°Cat760mmHg
  • Flash Point: 263.4°C
  • Refractive Index: 1.659
  • PSA: 78.03

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>

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3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:21487-49-0)3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Order Number:A1141411
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:52
Price ($):448.0
Email:sales@amadischem.com

Additional information on 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview

The compound 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 21487-49-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have gained considerable attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring include a phenyl group at position 1 and a 4-nitrophenyl group at position 3, along with an aldehyde group at position 4. These substituents contribute to the unique chemical properties and reactivity of the molecule.

The synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity. Such innovations highlight the ongoing efforts to optimize synthetic routes for this compound, making it more accessible for various applications.

In terms of applications, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown promising potential in the field of drug discovery. The pyrazole ring system is known for its ability to act as a scaffold for bioactive molecules, and the presence of electron-withdrawing groups like the nitrophenyl moiety enhances its pharmacological properties. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a valuable candidate for the development of novel therapeutic agents. Additionally, its aldehyde group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity.

The electronic properties of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have also been extensively studied using computational chemistry techniques. These studies reveal that the molecule possesses a conjugated system that facilitates electron delocalization, contributing to its stability and reactivity. The presence of aromatic rings and heteroatoms in the structure further enhances its electronic characteristics, making it suitable for applications in optoelectronic materials. For example, researchers have investigated its potential as a building block for organic semiconductors, where its ability to form π-conjugated networks could be advantageous.

In conclusion, 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No: 21487-49-0) is a versatile compound with a rich structural framework that lends itself to diverse applications in chemistry and materials science. Its unique properties, combined with recent advancements in synthetic methods and application studies, underscore its importance as a valuable research tool and potential commercial product.

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Amadis Chemical Company Limited
(CAS:21487-49-0)3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
A1141411
Purity:99%
Quantity:5g
Price ($):448.0
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